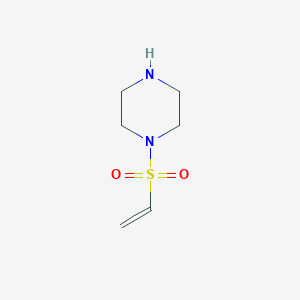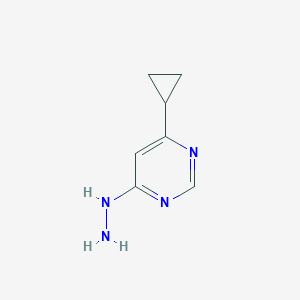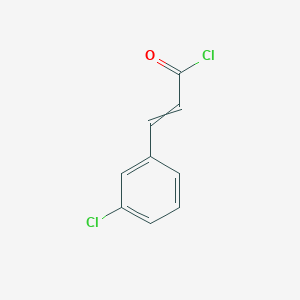
3-(3-CHLOROPHENYL)PROP-2-ENOYL CHLORIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(3-CHLOROPHENYL)PROP-2-ENOYL CHLORIDE, also known as 2-Chlorocinnamoyl chloride, is an organic compound with the molecular formula C9H6Cl2O and a molecular weight of 201.05 g/mol . It is a derivative of cinnamoyl chloride, where a chlorine atom is substituted at the meta position of the phenyl ring. This compound is primarily used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
3-(3-CHLOROPHENYL)PROP-2-ENOYL CHLORIDE can be synthesized through the reaction of m-chlorocinnamic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the m-chlorocinnamic acid is dissolved in an appropriate solvent, such as dichloromethane or chloroform, and then treated with thionyl chloride. The reaction mixture is heated to reflux, and the evolution of hydrogen chloride gas indicates the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
3-(3-CHLOROPHENYL)PROP-2-ENOYL CHLORIDE undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles, such as amines or alcohols.
Addition Reactions: The double bond in the cinnamoyl moiety can undergo addition reactions with electrophiles or nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form m-chlorocinnamic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane at room temperature or slightly elevated temperatures.
Addition Reactions: Reagents such as bromine or hydrogen bromide can be used for addition across the double bond. These reactions are often conducted in solvents like carbon tetrachloride or acetic acid.
Hydrolysis: Water or aqueous solutions of bases (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted cinnamoyl derivatives, such as m-chlorocinnamamide or m-chlorocinnamyl alcohol.
Addition Reactions: The major products include dibromo derivatives or bromo-substituted cinnamoyl compounds.
Hydrolysis: The primary product is m-chlorocinnamic acid.
科学的研究の応用
3-(3-CHLOROPHENYL)PROP-2-ENOYL CHLORIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: It is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is investigated for its potential antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 3-(3-CHLOROPHENYL)PROP-2-ENOYL CHLORIDE involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon in the cinnamoyl chloride moiety is susceptible to attack by nucleophiles, leading to the formation of various substituted products. In biological systems, it can interact with nucleophilic sites in biomolecules, such as amino groups in proteins, leading to covalent modifications that can alter their function .
類似化合物との比較
Similar Compounds
Cinnamoyl chloride: The parent compound without the chlorine substitution.
p-Chlorocinnamoyl chloride: A derivative with the chlorine atom at the para position.
o-Chlorocinnamoyl chloride: A derivative with the chlorine atom at the ortho position.
Uniqueness
3-(3-CHLOROPHENYL)PROP-2-ENOYL CHLORIDE is unique due to the position of the chlorine atom on the phenyl ring. This substitution pattern can influence the compound’s reactivity and the properties of its derivatives. For example, the meta position can affect the electronic distribution in the molecule, potentially altering its reactivity compared to the ortho and para isomers .
特性
分子式 |
C9H6Cl2O |
|---|---|
分子量 |
201.05 g/mol |
IUPAC名 |
3-(3-chlorophenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C9H6Cl2O/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H |
InChIキー |
SCNRDAIXZJFMEX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
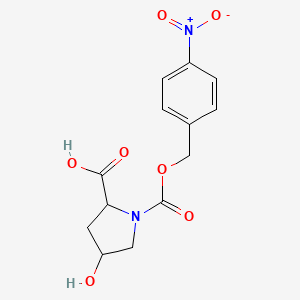
![7-Chloro-5-phenyl-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinazoline](/img/structure/B8644593.png)
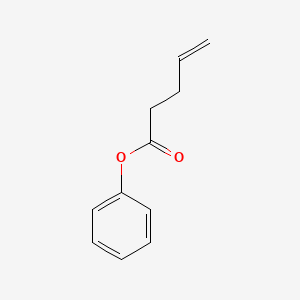
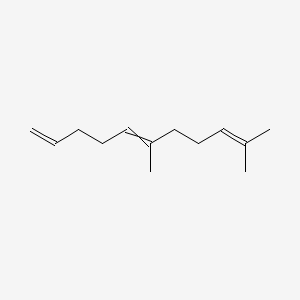
![5-(Bromomethyl)furo[3,2-b]pyridine](/img/structure/B8644611.png)
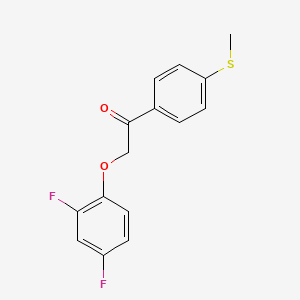
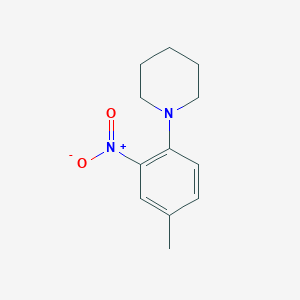
![(3-Bromo-5-{[tert-butyl(dimethyl)silyl]oxy}phenyl)methanol](/img/structure/B8644633.png)
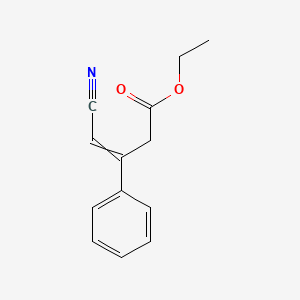
![3-(3-bromophenyl)-6-chloro-1H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B8644656.png)
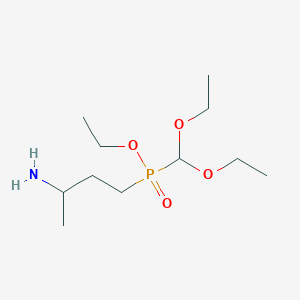
![3,6-Bis(4-chlorophenyl)-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B8644663.png)
